molecular formula C37H40N2O3 B602042 5-O-Benzylbazedoxifene CAS No. 328933-58-0

5-O-Benzylbazedoxifene

Cat. No. B602042
M. Wt: 560.74
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-Benzylbazedoxifene is a chemical compound with the molecular formula C37H40N2O3 . It is a derivative of Bazedoxifene, which is a selective estrogen receptor modulator (SERM) used to treat moderate to severe vasomotor symptoms in menopause and osteoporosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 5-O-Benzylbazedoxifene would typically include its melting point, boiling point, density, and solubility. Unfortunately, specific details about these properties for 5-O-Benzylbazedoxifene are not available in the search results .

Scientific Research Applications

Estrogen Receptor Modulation

5-O-Benzylbazedoxifene is primarily researched for its role as a selective estrogen receptor modulator (SERM). It exhibits significant binding affinity to estrogen receptor-alpha, similar to raloxifene, and demonstrates inhibition of estrogen-stimulated cell proliferation. This makes it a promising compound in the treatment of conditions like osteoporosis, while potentially exhibiting fewer uterine and vasomotor effects than other SERMs currently used in clinical practice (Komm et al., 2005).

Anti-Cancer Properties

Bazedoxifene has been noted for its potential in cancer treatment, particularly breast cancer. Studies have found that it does not stimulate proliferation of MCF-7 cells (a type of breast cancer cell line) and inhibits the induced proliferation by 17beta-estradiol, suggesting its efficacy in inhibiting the growth of hormone-independent breast cancer cells (Lewis-Wambi et al., 2011).

Molecular Interaction and Structural Studies

Research into the molecular structure and interactions of 5-O-Benzylbazedoxifene has provided insights into its binding mechanisms. Structural investigation and simulation studies suggest that it binds in an antagonistic conformation to the estrogen receptor, similar to other SERMs like bazedoxifene. This understanding aids in the development of novel SERMs and enhances the knowledge of drug-receptor interactions (Singla et al., 2018).

properties

IUPAC Name

4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxyindol-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O3/c1-28-35-25-34(42-27-30-9-5-4-6-10-30)19-20-36(35)39(37(28)31-13-15-32(40)16-14-31)26-29-11-17-33(18-12-29)41-24-23-38-21-7-2-3-8-22-38/h4-6,9-20,25,40H,2-3,7-8,21-24,26-27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCBNSZDKAPTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801109964
Record name 4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-O-Benzylbazedoxifene

CAS RN

328933-58-0
Record name 4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328933-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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